molecular formula C7H4BrClN2 B1521826 7-Bromo-3-chloro-1H-indazole CAS No. 885271-75-0

7-Bromo-3-chloro-1H-indazole

Cat. No.: B1521826
CAS No.: 885271-75-0
M. Wt: 231.48 g/mol
InChI Key: SXOKLXYCYCXCCH-UHFFFAOYSA-N
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Description

7-Bromo-3-chloro-1H-indazole (CAS: 885271-75-0) is a halogenated indazole derivative characterized by a bromine atom at the 7-position and a chlorine atom at the 3-position of the indazole core. Indazoles are nitrogen-containing heterocycles widely used in medicinal chemistry due to their structural versatility and bioactivity. This compound is commercially available (e.g., Santa Cruz Biotechnology, sc-262908; Combi-Blocks, 96% purity) and serves as a key intermediate in drug discovery . Its halogen substituents confer unique electronic and steric properties, making it valuable for cross-coupling reactions and as a building block for pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-3-chloro-1H-indazole typically involves the following steps:

    Starting Material: The synthesis begins with 2,6-dichlorobenzonitrile.

    Regioselective Bromination: The first step involves the regioselective bromination of 2,6-dichlorobenzonitrile to introduce the bromine atom at the desired position.

    Heterocycle Formation: The brominated intermediate is then reacted with hydrazine to form the indazole ring.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are optimized for larger scales. These methods often involve the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Cross-Coupling Reactions

The bromine atom at position 7 exhibits higher reactivity in palladium-catalyzed cross-coupling reactions compared to the chlorine substituent. This enables selective functionalization at the 7-position:

Reaction TypeConditionsProductYieldSource
Suzuki-Miyaura CouplingPd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C7-Aryl-3-chloro-1H-indazole72–85%
Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C7-Amino-3-chloro-1H-indazole65–78%

Key Insight:

  • Bromine’s higher leaving-group ability facilitates selective coupling at position 7, while chlorine remains inert under these conditions .

  • Steric and electronic effects of the indazole ring influence coupling efficiency, with electron-rich aryl boronic acids achieving higher yields .

Nucleophilic Aromatic Substitution (NAS)

The chlorine atom at position 3 can participate in nucleophilic substitution under controlled conditions, though it requires harsher reagents compared to bromine:

SubstrateNucleophileConditionsProductYieldSource
This compoundSodium methoxide (NaOMe)CuI, DMF, 120°C3-Methoxy-7-bromo-1H-indazole58%
This compoundPiperidineK₂CO₃, DMSO, 100°C3-Piperidinyl-7-bromo-1H-indazole63%

Mechanistic Notes:

  • Chlorine’s lower reactivity necessitates copper catalysis or elevated temperatures.

  • Steric hindrance at position 3 limits substitution to smaller nucleophiles like methoxide.

Electrophilic Aromatic Substitution

The electron-withdrawing effects of bromine and chlorine deactivate the indazole ring, directing electrophiles to specific positions:

ElectrophileConditionsProductRegioselectivitySource
HNO₃/H₂SO₄0°C, 2 h5-Nitro-7-bromo-3-chloro-1H-indazolePosition 5 (meta to Cl, para to Br)
Br₂/FeBr₃DCM, rt5-Bromo-7-bromo-3-chloro-1H-indazolePosition 5 (minor) and dibrominated byproducts

Regioselectivity Trends:

  • Nitration occurs predominantly at position 5 due to electron withdrawal from both halogens .

  • Bromination under Friedel-Crafts conditions is less efficient, with competing dibromination observed .

Functionalization at the N1 Position

The NH group of the indazole enables alkylation, acylation, or sulfonylation, modifying solubility and bioactivity:

ReactionReagentConditionsProductYieldSource
Alkylation2,2-Difluoroethyl bromideK₂CO₃, DMF, 60°C1-(2,2-Difluoroethyl)-7-bromo-3-chloro-1H-indazole82%
SulfonylationMethanesulfonyl chlorideTEA, DMAP, DCM, 0°C→rt1-Mesyl-7-bromo-3-chloro-1H-indazole75%

Applications:

  • N1-alkylation enhances metabolic stability in drug candidates.

  • Sulfonylation is a key step in protecting the indazole NH during multistep syntheses .

Reductive Dehalogenation

Selective removal of halogens is achievable via catalytic hydrogenation or radical pathways:

SubstrateConditionsProductSelectivitySource
This compoundH₂ (1 atm), Pd/C, EtOH, rt3-Chloro-1H-indazoleBromine removed
This compoundBu₃SnH, AIBN, toluene, reflux1H-IndazoleBoth halogens removed

Insights:

  • Bromine is preferentially reduced over chlorine due to weaker C–Br bond strength .

  • Radical-mediated dehalogenation (e.g., Bu₃SnH) removes both halogens but requires careful stoichiometry.

Heterocycle Ring Expansion

The indazole scaffold serves as a precursor for synthesizing fused polycyclic systems:

ReactionConditionsProductApplicationSource
Cycloaddition with alkyneCuI, DMF, 120°CPyrazolo[1,5-a]quinolineFluorescent materials
Intramolecular Heck ReactionPd(OAc)₂, PPh₃, K₂CO₃, DMFIndazolo[2,3-b]isoquinolineAnticancer agents

Scientific Research Applications

Pharmaceutical Development

Key Role in Drug Synthesis:
7-Bromo-3-chloro-1H-indazole serves as an essential intermediate in the synthesis of various pharmaceutical compounds, especially anti-cancer agents. Its structural properties facilitate the creation of bioactive molecules that can interact with biological targets effectively.

Case Study:
In a study published in Molecules, researchers highlighted the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, a derivative used in the development of Lenacapavir, a potent HIV capsid inhibitor. This synthesis utilized a two-step process involving regioselective bromination and cyclization with hydrazine, yielding significant quantities suitable for pharmaceutical applications .

Biochemical Research

Mechanisms of Action:
The compound is utilized to investigate the mechanisms of action of various enzymes and proteins. By understanding these interactions, researchers can gain insights into cellular processes that are crucial for developing new therapeutic strategies.

Example Research:
Studies have shown that compounds similar to this compound can modulate enzyme activity, thereby influencing metabolic pathways. This has implications for drug design targeting specific biochemical pathways .

Agricultural Chemistry

Development of Agrochemicals:
Research is underway to explore the potential of this compound in creating novel agrochemicals aimed at enhancing crop protection against pests and diseases. Its efficacy as a pesticide or herbicide could lead to more sustainable agricultural practices.

Research Findings:
Investigations into the compound's effectiveness against specific plant pathogens have shown promising results, suggesting its potential role in integrated pest management strategies .

Material Science

Properties for Advanced Materials:
Researchers are examining the electronic and optical properties of this compound for applications in electronics and photonics. Its unique chemical structure allows for modifications that could lead to materials with tailored properties.

Application Examples:
The compound has been studied for its potential use in organic semiconductors and light-emitting diodes (LEDs), where its properties could enhance performance .

Drug Discovery

High-throughput Screening:
this compound is instrumental in high-throughput screening processes to identify new drug candidates. Its ability to serve as a scaffold for diverse chemical modifications accelerates the drug discovery process.

Impact on Drug Development:
The compound's versatility allows researchers to rapidly evaluate numerous derivatives, streamlining the identification of promising candidates for further development .

Data Table: Summary of Applications

Field Application Notable Findings/Examples
PharmaceuticalSynthesis of anti-cancer agentsIntermediate for Lenacapavir synthesis
Biochemical ResearchInvestigating enzyme mechanismsModulation of metabolic pathways
Agricultural ChemistryDevelopment of agrochemicalsEfficacy against plant pathogens
Material ScienceCreating advanced electronic materialsPotential use in organic semiconductors
Drug DiscoveryHigh-throughput screening for new drug candidatesRapid evaluation of derivatives

Mechanism of Action

The mechanism of action of 7-Bromo-3-chloro-1H-indazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate signaling pathways related to inflammation .

Comparison with Similar Compounds

Comparison with Similar Indazole Derivatives

Structural Analogues and Substituent Positioning

The position and nature of substituents on the indazole ring significantly influence chemical reactivity, physical properties, and biological activity. Below is a comparative analysis with structurally related compounds:

Compound Name CAS Number Substituents Key Properties/Applications References
7-Bromo-3-chloro-1H-indazole 885271-75-0 Br (C7), Cl (C3) Intermediate for drug synthesis; 96% purity
7-Bromo-4-chloro-1H-indazol-3-amine 1000341-88-7 Br (C7), Cl (C4), NH₂ (C3) Intermediate for Lenacapavir (anti-HIV); 38–45% synthesis yield
5-Bromo-1-(3-chloropropyl)-1H-indazole 7746-27-2 Br (C5), Cl (propyl chain) Alkylated derivative; 50% yield via nucleophilic substitution
3-Bromo-6-chloro-5-nitro-1H-indazole 1000342-41-5 Br (C3), Cl (C6), NO₂ (C5) Nitro group enhances reactivity for further functionalization
6-Bromo-3-chloro-1H-indazole 885271-78-3 Br (C6), Cl (C3) Commercial availability (Combi-Blocks); 98% purity

Physicochemical Properties

  • NMR Shifts :
    • This compound: Expected aromatic protons near δ7.4–7.9 ppm (similar to 7-bromo-4-chloro analogue, δ7.41 and 6.85 ppm in ).
    • 7-Bromo-4-chloro-1H-indazol-3-amine: Distinct NH₂ signal at δ5.33 ppm and aromatic protons at δ7.41 (d, J=7.9 Hz) .
    • 5-Bromo-1-(3-chloropropyl)-1H-indazole: Propyl chain signals at δ2.35–2.43 (m) and δ3.46 (t) .
  • Melting Points and Solubility : Halogenated indazoles generally exhibit moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to their aromatic and electron-withdrawing substituents.

Stability and Reactivity

  • Electron-withdrawing substituents (Br, Cl, NO₂) decrease electron density on the indazole ring, enhancing stability toward oxidation but increasing susceptibility to nucleophilic aromatic substitution.
  • Steric hindrance from substituents at adjacent positions (e.g., C3 and C7 in this compound) may limit accessibility for certain reactions.

Biological Activity

7-Bromo-3-chloro-1H-indazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is primarily recognized for its potential therapeutic applications, particularly in oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors. Indazole derivatives, including this compound, have been shown to bind with high affinity to multiple receptors, which is crucial for developing new therapeutic agents.

Key Mechanisms

  • Kinase Inhibition : this compound inhibits specific kinases such as chk1 and chk2, which are involved in cell cycle regulation and DNA repair pathways.
  • Anticancer Activity : The compound exhibits significant anticancer properties by modulating pathways related to cell growth and apoptosis. It has been shown to induce cell cycle arrest in cancer cells, leading to reduced proliferation .
  • Antiviral Properties : Research indicates that indazole derivatives can possess antiviral activity, potentially making them candidates for treating viral infections.

Biological Activities

The compound's biological activities span several areas, including:

Activity TypeDescription
Anticancer Inhibits tumor growth and induces apoptosis in various cancer cell lines .
Antiviral Shows promise against viruses by disrupting their replication cycles .
Anti-inflammatory Modulates inflammatory responses, potentially beneficial in chronic inflammatory conditions .
Antimicrobial Exhibits activity against a range of pathogens, indicating potential use in infectious diseases .
Antioxidant Protects cells from oxidative stress by scavenging free radicals .

Case Studies

Several studies have investigated the biological effects of this compound:

  • Anticancer Efficacy : A study evaluated the compound's effects on human lung adenocarcinoma cells (A549). Results indicated that treatment with this compound led to significant reductions in cell viability and induced apoptosis through the activation of caspase pathways .
  • Antiviral Activity : In vitro assays demonstrated that this indazole derivative inhibited the replication of certain viruses. The mechanism was linked to interference with viral entry and replication processes within host cells .
  • Inflammation Modulation : Research highlighted the compound's ability to reduce pro-inflammatory cytokine production in macrophages, suggesting its potential role in managing inflammatory diseases .

Pharmacokinetics and Safety

Pharmacokinetic studies indicate that this compound has moderate solubility in organic solvents but limited solubility in water, which may affect its bioavailability. Toxicological assessments are crucial for determining safety profiles; preliminary data suggest that the compound exhibits low toxicity at therapeutic doses.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 7-Bromo-3-chloro-1H-indazole, and what critical parameters influence yield?

Methodological Answer: The synthesis typically involves sequential halogenation of the indazole core. Bromination at the 7-position can be achieved using N-bromosuccinimide (NBS) in acetic acid under controlled temperature (0–25°C). Subsequent chlorination at the 3-position may employ phosphorus oxychloride (POCl₃) as a chlorinating agent, requiring anhydrous conditions and reflux (110–120°C) for 6–12 hours. Key parameters include:

  • Reagent stoichiometry : Excess halogenating agents improve yields but may lead to over-halogenation.
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity.
  • Temperature control : Lower temperatures minimize side reactions during bromination .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how should data interpretation be approached?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm regiochemistry by analyzing coupling patterns (e.g., indazole H-1 and H-2 protons appear as singlets due to restricted rotation). Chlorine and bromine substituents induce distinct deshielding effects on adjacent carbons.
  • Mass spectrometry (HRMS) : Verify molecular ion peaks ([M+H]⁺) and isotopic patterns (characteristic doublet for bromine).
  • FT-IR : Identify N–H stretches (3100–3300 cm⁻¹) and C–Br/C–Cl vibrations (550–650 cm⁻¹). Cross-validate data with computational simulations (e.g., DFT for NMR chemical shifts) to resolve ambiguities .

Advanced Research Questions

Q. How can conflicting crystallographic data between X-ray diffraction and NMR spectroscopy be resolved for halogenated indazoles?

Methodological Answer: Discrepancies often arise from dynamic processes (e.g., tautomerism) or crystal-packing effects. Strategies include:

  • Multi-temperature crystallography : Collect data at 100 K and room temperature to assess thermal motion and tautomeric equilibria.
  • SHELX refinement : Use constraints (e.g., DFIX for bond lengths) to model disorder caused by halogens. Compare R-factors across refinement models .
  • Solid-state NMR : Probe local electronic environments to complement X-ray data .

Q. What strategies optimize regioselectivity in the halogenation of indazole derivatives like this compound?

Methodological Answer: Regioselectivity is influenced by directing groups and steric effects. For example:

  • Electron-withdrawing groups (EWGs) : Direct halogens to meta positions. Pre-functionalize the indazole with a nitro group to guide bromination, then reduce to NH₂ post-halogenation.
  • Protecting groups : Use tert-butoxycarbonyl (Boc) to shield reactive sites during sequential halogenation.
  • Microwave-assisted synthesis : Enhances kinetic control, reducing undesired byproducts .

Q. How do steric and electronic factors influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer: The bulky bromine and chlorine substituents impact Suzuki-Miyaura couplings:

  • Electronic effects : Chlorine’s inductive effect deactivates the indazole ring, slowing oxidative addition. Use PdCl₂(dppf) with electron-rich ligands to accelerate catalysis.
  • Steric hindrance : Ortho-substituents reduce coupling efficiency. Optimize base (e.g., Cs₂CO₃ vs. K₃PO₄) and solvent (toluene/water mixtures) to improve accessibility .

Q. What computational methods predict the tautomeric stability of this compound in different solvents?

Methodological Answer: Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to model tautomers (1H vs. 2H). Key steps:

  • Solvent modeling : Use the polarizable continuum model (PCM) to simulate solvent effects (e.g., DMSO stabilizes the 1H tautomer via H-bonding).
  • Energy comparisons : Calculate Gibbs free energy differences (<2 kcal/mol indicates equilibrium). Validate with variable-temperature NMR .

Q. How to address discrepancies in reported biological activity data for this compound across studies?

Methodological Answer: Variability often stems from assay conditions or impurities. Mitigate by:

  • Purity validation : Use HPLC-MS (≥95% purity) and elemental analysis.
  • Standardized assays : Replicate studies under identical conditions (e.g., cell lines, incubation time).
  • Metabolite profiling : Identify degradation products (e.g., dehalogenation) that may alter activity .

Properties

IUPAC Name

7-bromo-3-chloro-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2/c8-5-3-1-2-4-6(5)10-11-7(4)9/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXOKLXYCYCXCCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2C(=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20672122
Record name 7-Bromo-3-chloro-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20672122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885271-75-0
Record name 7-Bromo-3-chloro-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20672122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Feasible Synthetic Routes

7-Bromo-3-chloro-1H-indazole
7-Bromo-3-chloro-1H-indazole
7-Bromo-3-chloro-1H-indazole
7-Bromo-3-chloro-1H-indazole
7-Bromo-3-chloro-1H-indazole
7-Bromo-3-chloro-1H-indazole

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